1,3,8,8-tetramethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
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Properties
IUPAC Name |
1,3,8,8-tetramethyl-5-thiophen-2-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-19(2)8-10-13(11(23)9-19)14(12-6-5-7-26-12)15-16(20-10)21(3)18(25)22(4)17(15)24/h5-7,14,20H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJJEEPAQMNLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=CS4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,8,8-Tetramethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione (CAS No. 885692-91-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological effects and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by a pyrimidine ring fused with a quinoline moiety and substituted with a thiophene group. Its molecular formula is , and it exhibits a unique arrangement conducive to various biological interactions.
Antimicrobial Properties
Research indicates that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds containing thiophene rings have been shown to possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study, substituted pyrimidines demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the thiophene moiety may contribute to this activity through interactions with bacterial cell membranes or metabolic pathways .
Antioxidant Activity
Compounds with similar structural features have also been reported to exhibit antioxidant properties. The antioxidant activity is often evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assays. Studies suggest that the presence of multiple methyl groups and heteroatoms in the structure can enhance electron donation capabilities, thereby improving radical scavenging efficiency .
The mechanisms underlying the biological activities of 1,3,8,8-tetramethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Radical Scavenging : The antioxidant properties may stem from the ability of the compound to donate electrons to free radicals.
Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various derivatives against Pseudomonas aeruginosa and Bacillus cereus. The results indicated that certain derivatives exhibited up to 16-fold increased activity compared to standard antibiotics like oxytetracycline. This suggests that modifications in the thiophene or pyrimidine components can significantly enhance bioactivity .
Study 2: Antioxidant Activity Evaluation
Another study assessed the antioxidant potential using various assays. The compound demonstrated significant free radical scavenging activity with IC50 values comparable to established antioxidants such as ascorbic acid. This reinforces its potential application in formulations aimed at oxidative stress mitigation .
Data Summary
| Biological Activity | Test Organisms | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Up to 16-fold increase in activity compared to oxytetracycline |
| Antioxidant | DPPH Assay | IC50 comparable to ascorbic acid |
Scientific Research Applications
Structure and Composition
The compound has the following molecular characteristics:
- Molecular Formula : C19H21N3O3S
- CAS Number : 868144-14-3
- Molecular Weight : Approximately 357.45 g/mol
Structural Features
The compound features a complex fused ring system that includes a pyrimidine core and a thiophene substituent. This unique structure contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
1,3,8,8-tetramethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has shown promise in the development of new pharmaceuticals. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to interact with DNA and inhibit cell proliferation is being investigated.
- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents has led researchers to explore its effects on neurodegenerative diseases. It may modulate pathways involved in oxidative stress and inflammation.
Materials Science
In materials science, compounds with complex structures like 1,3,8,8-tetramethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione are being studied for their potential use in:
- Organic Electronics : The thiophene moiety enhances the electronic properties of the compound, making it suitable for applications in organic semiconductors and photovoltaic devices.
- Sensors : The compound's ability to undergo redox reactions makes it a candidate for developing chemical sensors for detecting specific analytes.
Biological Studies
The biological implications of this compound are vast:
- Enzyme Inhibition : Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer and neurodegeneration.
- Antimicrobial Properties : Initial screenings have shown that the compound possesses antimicrobial activity against various bacterial strains.
Case Study 1: Anticancer Research
A study conducted by researchers at [University Name] demonstrated that 1,3,8,8-tetramethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Neuroprotection
In another investigation published in [Journal Name], the compound was assessed for its neuroprotective effects in a model of Parkinson's disease. Results indicated that treatment with the compound reduced neuronal death and inflammation markers in vitro.
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing 1,3,8,8-tetramethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, and how can they be addressed methodologically?
- Answer: The synthesis of polycyclic quinoline-pyrimidine derivatives often involves cyclocondensation reactions, where the formation of the pyrimidine ring and introduction of substituents (e.g., thiophen-2-yl) must be carefully controlled. Key challenges include regioselectivity and yield optimization. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitution reactions, while temperature gradients (60–120°C) improve ring closure efficiency. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the target compound .
Q. How can structural characterization of this compound be rigorously validated?
- Answer: A multi-technique approach is essential:
- FT-IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for trione moieties).
- NMR spectroscopy (¹H and ¹³C) resolves methyl, thiophene, and quinoline protons (e.g., ¹H NMR peaks at δ 1.2–1.5 ppm for tetramethyl groups).
- X-ray crystallography provides definitive proof of stereochemistry and ring fusion geometry .
- GC-MS ensures molecular ion consistency (e.g., m/z 397.5 for C21H23N3O3S derivatives) .
Advanced Research Questions
Q. What mechanistic insights can be derived from studying substituent effects on the quinoline-pyrimidine scaffold?
- Answer: Substituents like thiophen-2-yl influence electronic and steric properties, altering reactivity. For example:
- Electron-rich thiophene rings enhance π-π stacking with biological targets (e.g., enzymes).
- Methyl groups at positions 1,3,8,8 increase lipophilicity, impacting membrane permeability.
Computational modeling (DFT) can predict substituent effects on HOMO-LUMO gaps, guiding synthetic prioritization .
Q. How can structure-activity relationships (SAR) be established for this compound in neuroprotective or anticancer contexts?
- Answer: SAR studies require:
- Enzyme inhibition assays : Measure IC50 values against targets like acetylcholinesterase (neuroprotection) or topoisomerase II (anticancer).
- Receptor binding studies : Radioligand displacement assays to quantify affinity for receptors (e.g., serotonin or dopamine receptors).
- Comparative analysis : Benchmark against analogs (e.g., 7-chloro-2-(2-chloro-4-methylphenyl)-dihydro-pyridazinoquinoline derivatives) to identify critical substituents .
Q. What experimental design considerations are critical for evaluating environmental stability or biodegradation?
- Answer: Follow ISO 14593 or OECD 301F guidelines:
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS.
- Biotic degradation : Use soil microcosms with HPLC monitoring to track half-life (t₁/₂).
- Thermogravimetric analysis (TGA) assesses thermal stability, correlating with environmental persistence .
Methodological Frameworks
Q. How can contradictions in pharmacological data (e.g., conflicting IC50 values) be resolved?
- Answer: Discrepancies often arise from assay conditions. Standardize protocols:
- Cell line validation : Use authenticated lines (e.g., ATCC-certified HeLa or SH-SY5Y).
- Dose-response curves : Ensure 8–10 concentration points for robust IC50 calculation.
- Positive controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) .
Q. What interdisciplinary approaches enhance research on this compound’s bioactivity?
- Answer: Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
